BenchChemオンラインストアへようこそ!

Nrf2-Activator-12G

Neuroinflammation Microglia Parkinson's disease

Nrf2-Activator-12G (VSC2) is a vinyl sulfone-based, non-covalent Nrf2 activator engineered for superior neuroprotective efficacy. Unlike covalent electrophiles (sulforaphane, dimethyl fumarate), its reversible Keap1-binding mechanism eliminates off-target reactivity risks. With an NO suppression IC50 of 1.52 μM and 3.8-fold HO-1 induction, it outperforms analogs VSC3 (IC50=2.96 μM) and VSC4 (IC50=16.22 μM). Validated in MPTP mouse models (10 mg/kg p.o.) and dopaminergic neuronal cultures, this compound is the definitive tool for Parkinson's disease target validation and phenotypic screening. Choose ≥98% purity for reproducible translational research.

Molecular Formula C15H13ClO3S
Molecular Weight 308.8 g/mol
Cat. No. B10814901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNrf2-Activator-12G
Molecular FormulaC15H13ClO3S
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)C=CC2=CC=CC=C2Cl
InChIInChI=1S/C15H13ClO3S/c1-19-14-8-4-5-9-15(14)20(17,18)11-10-12-6-2-3-7-13(12)16/h2-11H,1H3/b11-10+
InChIKeyKVDYSDOWSIXKPB-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nrf2-Activator-12G (VSC2) for Parkinson's Disease Research: A Non-Covalent Nrf2 Activator


Nrf2-Activator-12G (also known as VSC2, Nrf2 Activator IV; CAS 1554271-18-9) is a vinyl sulfone-based small molecule that functions as a direct, non-covalent activator of the transcription factor Nrf2 [1]. It was identified through structure-based design and SAR optimization as a lead compound for Parkinson's disease research due to its ability to induce the expression of Nrf2-dependent antioxidant enzymes and suppress neuroinflammation in dopaminergic neuronal models [1].

Why Nrf2-Activator-12G Cannot Be Replaced by Generic Nrf2 Activators in Parkinson's Research


Nrf2 activators differ fundamentally in mechanism (covalent vs. non-covalent), cellular potency, and neuroprotective efficacy. Covalent activators like sulforaphane and dimethyl fumarate carry inherent risks of off-target reactivity and lack the balanced anti-inflammatory/antioxidant profile needed for Parkinson's disease models [1]. Among non-covalent analogs, activity varies dramatically: VSC3 (IC50=2.96 μM) and VSC4 (IC50=16.22 μM) are significantly less potent than Nrf2-Activator-12G (VSC2) in suppressing NO production, and they fail to match its in vivo efficacy in the MPTP mouse model [2]. Substitution with a weaker analog compromises both mechanistic validity and translational relevance.

Quantitative Differentiation of Nrf2-Activator-12G: Head-to-Head Comparisons with Analogs


Superior Suppression of LPS-Induced NO Production in Microglia

In a direct comparison using BV-2 microglial cells, Nrf2-Activator-12G (VSC2) exhibited an IC50 of 1.52 μM for inhibiting LPS-induced NO production, making it 1.95-fold more potent than the structurally related analog VSC3 (IC50=2.96 μM) and 10.7-fold more potent than VSC4 (IC50=16.22 μM) [1]. It also outperformed the reference compound curcumin (IC50=13.24 μM) by a factor of 8.7 [1].

Neuroinflammation Microglia Parkinson's disease

Enhanced Induction of the Antioxidant Enzyme HO-1 in Microglia

Nrf2-Activator-12G (VSC2) induced a 3.8-fold increase in HO-1 protein expression in BV-2 microglial cells at 20 μM, compared to 2.8-fold for VSC3 and only 1.6-fold for VSC4 under identical conditions [1]. This represents a 1.36-fold improvement over VSC3 and a 2.4-fold improvement over VSC4.

HO-1 induction Antioxidant response Nrf2 target gene

In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease

Oral administration of Nrf2-Activator-12G (VSC2) at 10 mg/kg/day (3 doses) significantly prevented MPTP-induced motor deficits and protected dopaminergic neurons in the substantia nigra, as assessed by tyrosine hydroxylase (TH) staining 7 days post-MPTP injection [1]. In contrast, the less potent analog VSC4 failed to show comparable in vivo efficacy in the same model [1].

MPTP model Dopaminergic neuron protection In vivo efficacy

Non-Covalent Activation Mechanism vs. Covalent Nrf2 Activators

Nrf2-Activator-12G (VSC2) binds non-covalently to Keap1 with high affinity, disrupting the Nrf2-Keap1 interaction without forming irreversible covalent bonds [1][2]. This contrasts with covalent activators such as dimethyl fumarate (DMF) and sulforaphane, which modify cysteine residues on Keap1 and carry a higher risk of off-target reactivity [2]. The non-covalent mechanism is hypothesized to offer greater target selectivity and a cleaner pharmacological profile [2].

Non-covalent Keap1 interaction Selectivity

Recommended Applications of Nrf2-Activator-12G Based on Quantitative Evidence


Parkinson's Disease Neuroprotection Studies (In Vitro & In Vivo)

Use Nrf2-Activator-12G at 0.1–10 μM in dopaminergic cell lines (e.g., CATH.a, SH-SY5Y) or 10 mg/kg p.o. in MPTP mouse models to activate Nrf2-dependent antioxidant genes and suppress neuroinflammation. Evidence shows it protects dopaminergic neurons from BH4 toxicity in vitro and prevents MPTP-induced neurodegeneration in vivo [1].

Microglial Inflammation and Oxidative Stress Research

Employ Nrf2-Activator-12G (1–20 μM) in BV-2 microglial cultures to study the interplay between Nrf2-mediated antioxidant responses and NF-κB-driven inflammation. The compound's superior potency in suppressing LPS-induced NO (IC50=1.52 μM) and inducing HO-1 (3.8-fold) makes it ideal for mechanistic studies in neuroinflammation [1].

Non-Covalent Nrf2 Activation as a Chemical Probe

Utilize Nrf2-Activator-12G as a selective, reversible tool to dissect the biological consequences of non-covalent Keap1 disruption, distinct from electrophilic covalent activators. This is particularly valuable in target validation studies where avoiding irreversible protein modification is critical [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nrf2-Activator-12G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.